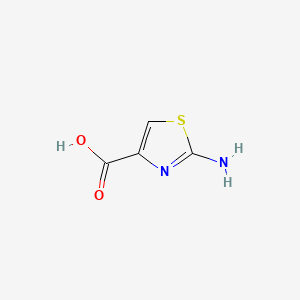

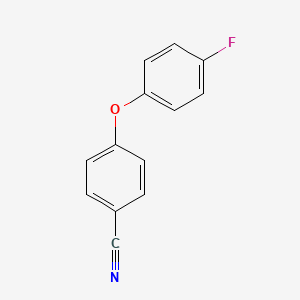

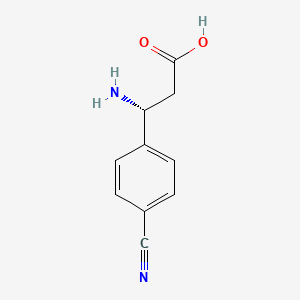

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindoline derivatives, such as 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, often involves the cyclocondensation of appropriate precursors, typically involving a mercapto compound and a suitable isoindoline precursor. For example, a related compound was synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, indicating a possible pathway that might be adapted for the synthesis of the target compound (A. P. Nikalje et al., 2015).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the presence of a rigid isoindoline ring system, which significantly influences their chemical and physical properties. The molecular structure is often analyzed using techniques such as X-ray crystallography. For instance, structural analysis of related compounds has shown a pseudo square pyramidal geometry with nitrogen and sulfur donor atoms forming the base and the oxo ligand at the apex, highlighting the complex coordination environment around the central metal atom in some complexes derived from similar compounds (L. Hansen et al., 1992).

Chemical Reactions and Properties

Isoindoline derivatives participate in various chemical reactions, particularly those involving their functional groups. The mercapto group (-SH) in 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo oxidation, substitution, and coordination reactions, reflecting its reactivity towards electrophiles and metal ions. These properties are explored in the synthesis and characterization of complexes and in modifying the compound for specific applications. For example, studies on related compounds have demonstrated the ability to form complexes with metals, which could be relevant for the use of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in similar contexts (Chun-lin Ma et al., 2005).

科学研究应用

Polymer Synthesis and Thermal Stability

A study focused on the synthesis of new poly(ester-imide)s using dicarboxylic acids, including a variant of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These poly(ester-imide)s demonstrated excellent solubility in polar aprotic solutions and high thermal stability, withstanding temperatures of approximately 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Synthesis of Unstable Polyamide-Imides

Another research developed new unsaturated polyamide–imides through polycondensation using the diacid chloride of 2-(4-carboxy phenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These polymers were soluble in polar solvents and exhibited high thermal stability (Maiti & Ray, 1983).

Development of Anti-Inflammatory Agents

A series of compounds including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Applications in Electroanalytical Chemistry

Research on ω-mercapto carboxylic acids, closely related to 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, demonstrated their effectiveness in electrochemical differentiation between dopamine and ascorbic acid, highlighting potential applications in neurochemistry and analytical methods (Malem & Mandler, 1993).

Synthesis of Aromatic Poly(esterimide)s

A study involving the synthesis of aromatic poly(esterimide)s using a derivative of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid revealed their solubility in organic solvents and good thermal stability, making them suitable for high-performance material applications (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Metal Organic Frameworks for Sensing Applications

A modified metal-organic framework synthesized using 2-(4-carboxyphenyl)-1, 3-dioxoisoindoline-5-carboxylic acid and Zn(OAc)2.2H2O showed potential for selectively sensing chromate ions, indicating its utility in environmental monitoring and analytical chemistry (Minmini, Naha, & Velmathi, 2017).

安全和危害

属性

IUPAC Name |

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCZVSGXYONCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354472 |

Source

|

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

332129-06-3 |

Source

|

| Record name | 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)